Plasma Kallikrein Inhibition: Superior Potency of (R)-3-(3-Chlorophenyl)pyrrolidine-Containing Derivative
The derivative 3-amino-N-[(3R)-1-(3-chlorophenyl)pyrrolidin-3-yl]... exhibits an IC50 of 684 nM against human plasma kallikrein [1]. This represents a >10-fold improvement in inhibitory activity compared to the unsubstituted pyrrolidine analog (IC50 > 10,000 nM) and demonstrates the critical role of the 3-chlorophenyl substituent in enhancing target engagement [1].
| Evidence Dimension | Inhibitory activity against human plasma kallikrein |
|---|---|
| Target Compound Data | IC50 = 684 nM |
| Comparator Or Baseline | Unsubstituted pyrrolidine analog: IC50 > 10,000 nM |
| Quantified Difference | >14.6-fold lower IC50 (higher potency) |
| Conditions | In vitro enzymatic assay using standard published methods, with human plasma kallikrein (Protogen) and fluorogenic peptide substrate |
Why This Matters
Procurement of the (R)-3-(3-chlorophenyl)pyrrolidine scaffold is essential for synthesizing potent plasma kallikrein inhibitors, as the specific substitution pattern directly dictates target affinity and therapeutic potential.
- [1] Kalvista Pharmaceuticals. (2021). US Patent No. 10,781,181. Pyrrolidine derivatives as plasma kallikrein inhibitors. Example 106; BindingDB Entry BDBM463430. IC50: 684 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=463430 View Source
